molecular formula C8H7BrN6O3 B4347367 4-bromo-1-methyl-N-(4-nitro-1H-pyrazol-1-yl)-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-(4-nitro-1H-pyrazol-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B4347367
M. Wt: 315.08 g/mol
InChI Key: UICHGLVYCRFKAP-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-N-(4-nitro-1H-pyrazol-1-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

4-bromo-1-methyl-N-(4-nitropyrazol-1-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN6O3/c1-13-4-6(9)7(11-13)8(16)12-14-3-5(2-10-14)15(17)18/h2-4H,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICHGLVYCRFKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN2C=C(C=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-N-(4-nitro-1H-pyrazol-1-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the pyrazole ring.

    Methylation: Addition of a methyl group to the nitrogen atom.

    Nitro Substitution: Introduction of the nitro group to the pyrazole ring.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-N-(4-nitro-1H-pyrazol-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-N-(4-nitro-1H-pyrazol-1-yl)-1H-pyrazole-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Active Sites: Inhibiting or activating enzyme functions.

    Signal Transduction: Modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-1H-pyrazole-3-carboxamide: Lacks the nitro group.

    1-methyl-N-(4-nitro-1H-pyrazol-1-yl)-1H-pyrazole-3-carboxamide: Lacks the bromine atom.

Uniqueness

The presence of both the bromine and nitro groups in 4-bromo-1-methyl-N-(4-nitro-1H-pyrazol-1-yl)-1H-pyrazole-3-carboxamide may confer unique chemical and biological properties, making it a compound of interest for further research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-methyl-N-(4-nitro-1H-pyrazol-1-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-bromo-1-methyl-N-(4-nitro-1H-pyrazol-1-yl)-1H-pyrazole-3-carboxamide

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